molecular formula C7H15NO2S B14000911 n-Cyclohexylmethanesulfonamide CAS No. 19299-40-2

n-Cyclohexylmethanesulfonamide

Cat. No.: B14000911
CAS No.: 19299-40-2
M. Wt: 177.27 g/mol
InChI Key: JKLMQPFJRZSOBQ-UHFFFAOYSA-N
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Description

n-Cyclohexylmethanesulfonamide: is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclohexylmethanesulfonamide typically involves the reaction of cyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Cyclohexylamine+Methanesulfonyl chlorideThis compound+HCl\text{Cyclohexylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: n-Cyclohexylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of n-Cyclohexylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Uniqueness: n-Cyclohexylmethanesulfonamide is unique due to the presence of both the cyclohexyl and methanesulfonamide groups, which confer specific chemical and biological properties. This combination makes it a versatile compound in various applications .

Properties

CAS No.

19299-40-2

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

N-cyclohexylmethanesulfonamide

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3

InChI Key

JKLMQPFJRZSOBQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CCCCC1

Origin of Product

United States

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